molecular formula C19H24N2S B14732445 1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine CAS No. 6326-33-6

1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine

Cat. No.: B14732445
CAS No.: 6326-33-6
M. Wt: 312.5 g/mol
InChI Key: RSEQHRVMIXFGIF-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine typically involves the reaction of piperazine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperazine derivatives without the sulfur group.

    Substitution: Halogenated or nitrated aromatic rings.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)piperazine: Lacks the sulfanylmethyl group.

    4-[(4-Methylphenyl)sulfanylmethyl]piperazine: Lacks the second 4-methylphenyl group.

Uniqueness

1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine is unique due to the presence of both 4-methylphenyl and sulfanylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

6326-33-6

Molecular Formula

C19H24N2S

Molecular Weight

312.5 g/mol

IUPAC Name

1-(4-methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine

InChI

InChI=1S/C19H24N2S/c1-16-3-7-18(8-4-16)21-13-11-20(12-14-21)15-22-19-9-5-17(2)6-10-19/h3-10H,11-15H2,1-2H3

InChI Key

RSEQHRVMIXFGIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CSC3=CC=C(C=C3)C

Origin of Product

United States

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